molecular formula C35H36N2 B12426261 Cinnarizine-cinnamyl-d8

Cinnarizine-cinnamyl-d8

Cat. No.: B12426261
M. Wt: 492.7 g/mol
InChI Key: FFKBIJDNNHKVGD-YZWZOBMXSA-N
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Description

Cinnarizine-cinnamyl-d8 is a deuterated derivative of cinnarizine, a well-known antihistaminic drug primarily used for the management of vestibular disorders and motion sickness . The deuterated form, this compound, is specifically labeled with deuterium atoms, which can be useful in various scientific research applications, particularly in pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinnarizine-cinnamyl-d8 involves the incorporation of deuterium atoms into the cinnamyl group of cinnarizine. This can be achieved through a series of chemical reactions, including deuterium exchange reactions and catalytic hydrogenation using deuterium gas . The reaction conditions typically involve the use of deuterated solvents and catalysts to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and deuterated solvents. The production process is optimized to achieve high yields and purity of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions

Cinnarizine-cinnamyl-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cinnarizine-cinnamyl-d8 has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies and drug development. The presence of deuterium atoms can lead to altered metabolic pathways and improved stability, making it a valuable tool in scientific research .

Properties

Molecular Formula

C35H36N2

Molecular Weight

492.7 g/mol

IUPAC Name

1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl]piperazine

InChI

InChI=1S/C35H36N2/c1-5-14-30(15-6-1)18-13-23-34(25-24-31-16-7-2-8-17-31)36-26-28-37(29-27-36)35(32-19-9-3-10-20-32)33-21-11-4-12-22-33/h1-22,24-25,34-35H,23,26-29H2/b18-13+,25-24+/i26D2,27D2,28D2,29D2

InChI Key

FFKBIJDNNHKVGD-YZWZOBMXSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C(C/C=C/C2=CC=CC=C2)/C=C/C3=CC=CC=C3)([2H])[2H])([2H])[2H])C(C4=CC=CC=C4)C5=CC=CC=C5)([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1C(CC=CC2=CC=CC=C2)C=CC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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